2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

Catalog No.
S3278997
CAS No.
121108-85-8
M.F
C18H20O3
M. Wt
284.355
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

CAS Number

121108-85-8

Product Name

2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

IUPAC Name

3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid

Molecular Formula

C18H20O3

Molecular Weight

284.355

InChI

InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20)

InChI Key

KXDCEPUVFZPYGC-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Solubility

not available
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid, also known as Mirogabalin, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is still in the early stages of research, and many scientists are studying its properties, applications, and limitations. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, biomedical properties, and applications of Mirogabalin while considering the future directions in research and industry.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is classified as a GABA analogue and is structurally related to the drug Pregabalin (Lyrica). 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is known to work in a similar manner to Pregabalin by binding to the alpha-2-delta protein of the voltage-gated calcium channels in the brain, thereby decreasing the release of neurotransmitters that play an essential role in transmitting pain signals. However, 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid appears to have more potent antinociceptive (pain-relieving) activity and fewer side effects than Pregabalin. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is currently undergoing clinical trials in the US and Japan as a potential treatment for neuropathic pain, fibromyalgia, and other related conditions.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has a molecular formula of C21H25NO3 with a molecular weight of 339.43 g/mol. It is an off-white powder with a melting point of 151-153°C and a boiling point of 528.6°C at 760 mmHg. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is soluble in chloroform, acetone, and ethanol but is only slightly soluble in water. Its logP value is 3.6, indicating that it is moderately lipophilic.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is synthesized using a reaction cascade consisting of a benzyl ether formation, a Friedel–Crafts acylation, a one-pot reduction, a Grignard reaction, and an esterification. The key intermediate in the synthesis of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is 3-(4-benzyloxyphenyl)propanoic acid, which is reacted with trimethylsilyl chlorosulfite to produce 2-(4-(benzyloxy)phenyl)-3-methylsulfonylpropanoic acid. The sulfone is reduced using a one-pot reaction of NaBH4 and TiCl4 to produce 2-(4-(benzyloxy)phenyl)-3-methylbutanoic acid. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is then obtained by esterifying the carboxylic acid moiety with a protected amino acid.
Several analytical methods are used to identify and quantify 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid, including high-performance liquid chromatography (HPLC), Gas chromatography-mass spectrometry (GC-MS), Nuclear magnetic resonance (NMR), and X-ray crystallography. HPLC is the most common method used for detecting 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid in plasma and other biological samples.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has good oral bioavailability and a long half-life, making it an attractive candidate for the treatment of neuropathic pain. Some studies suggest that 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is six times more potent than Pregabalin in rats and exhibits better analgesic activity. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is also effective in modulating anxiety-like behaviors in animal models. The long-term safety and efficacy of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid have not been extensively studied yet, but the results of initial clinical trials are promising.
Toxicity and Safety:
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid appears to be safe when taken orally at the recommended doses. However, some adverse events have been reported, including dizziness, somnolence, blurred vision, peripheral neuropathy, and ataxia. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is contraindicated in patients with a history of hypersensitivity to the drug or its components.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and drug discovery. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid appears to be more potent and selective than Pregabalin, making it a potential candidate for the development of new analgesic drugs. Additionally, 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid may help to elucidate the exact mechanisms underlying the regulation of neurotransmitter release in the brain.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is currently in phase 3 clinical trials for neuropathic pain in Japan. The drug has not yet been approved for use in the US or Europe. Studies are ongoing to determine the optimal doses, dosage formulations, and long-term safety of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid.
The development of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has significant implications for the treatment of neuropathic pain and related conditions. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid may provide a more effective and safer alternative to existing drugs such as Pregabalin, Gabapentin, and Duloxetine. However, the development of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid requires a significant investment of research and development resources, which could be a limiting factor in its use.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has several limitations that need to be addressed in future research. Some of these limitations include the lack of understanding about the molecular mechanisms underlying its activity, potential toxicity and safety concerns, and the high cost of its development. However, the potential applications of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid are significant, and it may pave the way for the development of new and more effective treatments for neuropathic pain and related conditions.
in research include elucidating the molecular mechanisms underlying 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid activity, developing new formulations of the drug for improved pharmacokinetics, studying its effect on anxiety and depression, and determining its potential use in other diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, exploring the pharmacokinetics and efficacy of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid in different populations is essential, including elderly patients, patients with renal and hepatic insufficiency, and pregnant women. Finally, the long-term safety and efficacy of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid need to be established through extensive clinical trials before it can be approved for widespread use.
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is a promising drug that has the potential to be an effective alternative to existing drugs for neuropathic pain and related conditions. Ongoing research needs to address limitations and future directions, including the understanding of its molecular mechanisms, the development of new formulations, and extensive clinical trials for long-term safety and efficacy assessment. 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid has significant implications for the future of pharmaceutical drug development and has the potential to benefit millions of patients worldwide.

XLogP3

4.2

Dates

Modify: 2023-08-19

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